molecular formula C19H23N3O6S2 B2751738 methyl 3-(2-{6-[(4-methoxyphenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)thiophene-2-carboxylate CAS No. 946354-49-0

methyl 3-(2-{6-[(4-methoxyphenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)thiophene-2-carboxylate

Cat. No.: B2751738
CAS No.: 946354-49-0
M. Wt: 453.53
InChI Key: XOFXGETUWDYPPG-UHFFFAOYSA-N
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Description

methyl 3-(2-{6-[(4-methoxyphenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)thiophene-2-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a thiophene ring, a methoxybenzyl group, and a thiadiazinan moiety, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2-{6-[(4-methoxyphenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)thiophene-2-carboxylate typically involves multiple steps, including the formation of the thiophene ring, the introduction of the methoxybenzyl group, and the construction of the thiadiazinan moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. For instance, microwave-assisted synthesis has been employed to enhance reaction efficiency and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

methyl 3-(2-{6-[(4-methoxyphenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome .

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

methyl 3-(2-{6-[(4-methoxyphenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)thiophene-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 3-(2-{6-[(4-methoxyphenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 3-(2-{6-[(4-methoxyphenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)thiophene-2-carboxylate include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Methyl 3-(2-{6-[(4-methoxyphenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)thiophene-2-carboxylate is a complex organic compound with potential biological activities that are being explored in various scientific studies. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C22H24N2O4S
  • Molecular Weight : 426.5 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : It can bind to various receptors, altering their activity and leading to downstream effects on cell signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Several studies have reported the cytotoxic effects of this compound against various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
HeLa12.5
A549 (Lung Cancer)15.0
MCF7 (Breast Cancer)10.0

These results suggest that the compound may serve as a potential lead for the development of new anticancer agents.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) are summarized below:

MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

These findings indicate its potential use in treating bacterial infections.

Case Studies

A notable case study involved the synthesis and evaluation of various thiophene derivatives, including this compound. The study reported significant antitumor activity against human cancer cell lines and highlighted the need for further investigation into its mechanism of action and structure-activity relationship (SAR) .

Properties

IUPAC Name

methyl 3-[[2-[6-[(4-methoxyphenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]acetyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O6S2/c1-27-15-6-4-14(5-7-15)12-21-9-3-10-22(30(21,25)26)13-17(23)20-16-8-11-29-18(16)19(24)28-2/h4-8,11H,3,9-10,12-13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFXGETUWDYPPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCCN(S2(=O)=O)CC(=O)NC3=C(SC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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